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Compound of Interest

Compound Name: cis-3-Hexenyl cis-3-hexenoate

Cat. No.: B1584964 Get Quote

Abstract
This document provides a detailed protocol for the structural elucidation of cis-3-Hexenyl cis-
3-hexenoate using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers

sample preparation, instrument parameters for both ¹H and ¹³C NMR, and a summary of the

expected spectral data. This application note is intended for researchers, scientists, and drug

development professionals who are utilizing NMR for the structural characterization of volatile

esters and related organic molecules.

Introduction
cis-3-Hexenyl cis-3-hexenoate (C₁₂H₂₀O₂) is a fatty acid ester known for its characteristic

fresh green and fruity aroma, often associated with pears and melons. It is a valuable

compound in the flavor and fragrance industry. Accurate structural confirmation is crucial for

quality control and research purposes. NMR spectroscopy is a powerful analytical technique for

the unambiguous determination of the molecular structure of such compounds, providing

detailed information about the chemical environment of each proton and carbon atom. This

note details the methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of cis-
3-Hexenyl cis-3-hexenoate.

Data Presentation
The following tables summarize the assigned chemical shifts (δ) and coupling constants (J) for

cis-3-Hexenyl cis-3-hexenoate in a deuterated chloroform (CDCl₃) solution.
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Table 1: ¹H NMR Data for cis-3-Hexenyl cis-3-hexenoate

Atom Number
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

1' 4.08 t 7.1 2H

2' 2.39 q 7.1 2H

3' 5.37 m - 1H

4' 5.28 m - 1H

5' 2.05 p 7.5 2H

6' 0.97 t 7.5 3H

2 3.10 d 7.2 2H

3 5.56 m - 1H

4 5.40 m - 1H

5 2.07 p 7.5 2H

6 0.98 t 7.5 3H

Table 2: ¹³C NMR Data for cis-3-Hexenyl cis-3-hexenoate
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Atom Number Chemical Shift (δ, ppm)

1' 172.5

2' 36.8

3' 122.5

4' 134.5

5' 20.6

6' 14.2

1 63.8

2 27.8

3 123.4

4 133.0

5 20.6

6 14.1

Experimental Protocols
1. Sample Preparation

Sample Purity: Ensure the cis-3-Hexenyl cis-3-hexenoate sample is of high purity (≥95%)

to avoid interference from impurities in the NMR spectrum.

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

Procedure:

Accurately weigh approximately 10-20 mg of cis-3-Hexenyl cis-3-hexenoate into a clean,

dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Gently swirl the vial to ensure the sample is completely dissolved.
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Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal

resolution.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 16 ppm (centered around 6 ppm).

Acquisition Time: 2-3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-32 scans.

Temperature: 298 K.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 240 ppm (centered around 120 ppm).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Temperature: 298 K.

3. Data Processing
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.

Calibrate the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Integrate the signals in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

corresponding nuclei in the molecule.

Visualization
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[https://www.benchchem.com/product/b1584964#nmr-spectroscopic-analysis-of-cis-3-
hexenyl-cis-3-hexenoate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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